(2-Fluoro-5-methoxypyridin-3-yl)methanol

Description

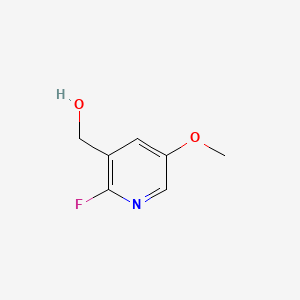

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-5-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMYBEARDBBQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoro-5-methoxypyridin-3-yl)methanol: Synthesis, Characterization, and Application in Drug Discovery

Foreword for the Innovator

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical manual on the novel compound, (2-Fluoro-5-methoxypyridin-3-yl)methanol. The strategic incorporation of fluorine and methoxy functional groups onto a pyridine scaffold presents a molecule of significant interest for medicinal chemistry. This document moves beyond a simple recitation of facts to provide a foundational understanding of its synthesis, characterization, and potential applications, empowering you to leverage this and similar scaffolds in your research endeavors. While a registered CAS number for this specific isomer has not been identified in public databases as of January 2026, this guide provides the necessary framework for its synthesis and characterization, a prerequisite for its registration as a new chemical substance.

The Strategic Importance of Fluorinated Pyridine Scaffolds

The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] Specifically, fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[1] When combined with a methoxy group, which can act as a hydrogen bond acceptor and influence conformation, the resulting scaffold becomes a highly tunable platform for drug design.

The specific substitution pattern of this compound is particularly noteworthy. The fluorine at the 2-position, the methoxy group at the 5-position, and the methanol at the 3-position create a unique electronic and steric environment, offering a versatile building block for the synthesis of novel therapeutic agents.

Navigating the Synthetic Landscape: A Proposed Pathway

The synthesis of this compound, a polysubstituted pyridine, requires a carefully orchestrated sequence of reactions. A plausible and efficient retrosynthetic analysis suggests a multi-step approach starting from a readily available pyridine derivative.

Figure 1: A proposed retrosynthetic pathway for this compound.

Step-by-Step Synthetic Approach

The forward synthesis, detailed below, is a logical progression based on established methodologies for pyridine functionalization.

The initial step involves the regioselective bromination of 2-aminopyridine to introduce a handle for subsequent functionalization. The amino group directs the electrophilic substitution to the 5-position.

-

Reaction: 2-Aminopyridine → 2-Amino-5-bromopyridine

-

Reagents and Conditions: N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane at room temperature.

-

Causality: The electron-donating amino group activates the pyridine ring towards electrophilic substitution, with the para-position (C5) being the most favored site. NBS is a mild and selective brominating agent for such activated systems.

A nucleophilic aromatic substitution reaction is employed to replace the bromine atom with a methoxy group.

-

Reaction: 2-Amino-5-bromopyridine → 2-Amino-5-methoxypyridine

-

Reagents and Conditions: Sodium methoxide (NaOMe) in methanol, often with a copper catalyst (e.g., CuI) at elevated temperatures.

-

Causality: The bromine at the 5-position is susceptible to nucleophilic displacement. The use of a copper catalyst facilitates this transformation, which might otherwise require harsh conditions.

Introduction of a formyl group at the 3-position is a critical step. This can be achieved through a directed ortho-metalation approach.

-

Reaction: 2-Amino-5-methoxypyridine → 2-Amino-5-methoxy-3-formylpyridine

-

Reagents and Conditions: A strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (-78 °C) in an ethereal solvent like THF, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

-

Causality: The amino group at the 2-position can direct the lithiation to the adjacent C3 position. The resulting organolithium species is a potent nucleophile that readily reacts with DMF to afford the aldehyde after workup.

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate.

-

Reaction: 2-Amino-5-methoxy-3-formylpyridine → 2-Fluoro-5-methoxy-3-formylpyridine

-

Reagents and Conditions: Diazotization with sodium nitrite (NaNO₂) in the presence of fluoroboric acid (HBF₄) at low temperature (0-5 °C), followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[2][3]

-

Causality: The primary amino group is converted into a diazonium group, which is an excellent leaving group. The tetrafluoroborate anion serves as the fluoride source, which displaces the nitrogen gas upon decomposition.[3]

The final step is the selective reduction of the formyl group to a hydroxymethyl group.

-

Reaction: 2-Fluoro-5-methoxy-3-formylpyridine → this compound

-

Reagents and Conditions: A mild reducing agent such as sodium borohydride (NaBH₄) in methanol or ethanol at room temperature.

-

Causality: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes to primary alcohols without affecting the aromatic ring or the fluoro and methoxy substituents.

Characterization and Data Presentation

As a novel compound, the experimental characterization of this compound is crucial. The following table summarizes the predicted spectroscopic data based on the analysis of structurally similar compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons with characteristic chemical shifts and coupling constants. A singlet for the methoxy group protons. A doublet for the methylene protons of the methanol group, coupled to the hydroxyl proton (if not exchanged with D₂O). A broad singlet for the hydroxyl proton. |

| ¹³C NMR | Distinct signals for each of the six pyridine ring carbons, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. Signals for the methoxy and methylene carbons. |

| ¹⁹F NMR | A singlet for the fluorine atom at the 2-position. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. Characteristic fragmentation patterns involving the loss of the hydroxymethyl group and the methoxy group. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-O stretching bands for the alcohol and the ether. C-F stretching vibration. Aromatic C-H and C=C stretching bands. |

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the key transformations in the proposed synthesis. These protocols are adapted from established procedures for analogous reactions and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of 2-Amino-5-methoxy-3-formylpyridine (Intermediate)

Figure 2: Workflow for the synthesis of 2-Amino-5-methoxy-3-formylpyridine.

Justification of Experimental Choices:

-

Dry THF and Argon Atmosphere: Organolithium reagents are highly reactive towards water and oxygen. Anhydrous conditions and an inert atmosphere are essential to prevent quenching of the reagent and ensure a high yield.

-

Low Temperature (-78 °C): The lithiation reaction is highly exothermic and needs to be controlled to prevent side reactions. Maintaining a low temperature is crucial for the stability of the organolithium intermediate.

-

Excess n-BuLi: Two equivalents of n-BuLi are used to deprotonate both the amino group and the C3 position of the pyridine ring.

-

Slow Addition of n-BuLi: Slow addition helps to control the exothermicity of the reaction.

-

Quenching with Saturated NH₄Cl: This is a standard procedure to neutralize any remaining organolithium reagent and protonate the intermediate alkoxide formed after the addition of DMF.

Protocol 4.2: Synthesis of this compound (Target Molecule)

Figure 3: Workflow for the synthesis of this compound.

Justification of Experimental Choices:

-

Fluoroboric Acid (HBF₄): Acts as both the acid for diazotization and the source of the tetrafluoroborate counterion.

-

Low Temperature for Diazotization: Diazonium salts can be unstable at higher temperatures, so maintaining a low temperature during their formation is critical.

-

Gentle Heating for Decomposition: The decomposition of the diazonium tetrafluoroborate is typically achieved by gentle heating, which leads to the formation of the aryl fluoride.

-

Portion-wise Addition of NaBH₄: The reaction of sodium borohydride with the acidic reaction mixture can be vigorous. Portion-wise addition at low temperature helps to control the reaction rate and prevent excessive foaming.

Safety and Handling: A Scientist's Responsibility

The synthesis of this compound involves the use of hazardous reagents that require strict adherence to safety protocols.

-

Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere (argon or nitrogen) using syringe or cannula techniques. Always wear fire-resistant gloves and a lab coat. A Class D fire extinguisher should be readily available.[4][5][6][7][8]

-

Fluoroboric Acid: This is a corrosive acid. Handle with appropriate gloves and eye protection in a fume hood.

-

Sodium Nitrite: This is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

The Path Forward: Application in Drug Discovery and CAS Number Registration

This compound represents a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its three distinct functional groups offer multiple points for diversification, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies.

Sources

- 1. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 2. Balz-Schiemann Reaction [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. ehs.uci.edu [ehs.uci.edu]

- 5. ehs.ucr.edu [ehs.ucr.edu]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. research.columbia.edu [research.columbia.edu]

An In-depth Technical Guide to (2-Fluoro-5-methoxypyridin-3-yl)methanol and its Isomers: A Medicinal Chemistry Perspective

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the design of bioactive molecules, present in a multitude of approved pharmaceutical agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic incorporation of fluorine into the pyridine ring further enhances its utility, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][3]

Fluorine's high electronegativity and small atomic size can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.[4][5]

-

Increased Binding Affinity: Fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with protein targets.[3]

-

Modulated Lipophilicity: The introduction of fluorine can fine-tune a molecule's lipophilicity, which is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

-

Altered pKa: The basicity of the pyridine nitrogen can be adjusted through fluorination, influencing the compound's ionization state at physiological pH and its subsequent target engagement and solubility.

Consequently, fluoro-substituted pyridinylmethanols, such as the title compound and its isomers, represent a class of building blocks with immense potential for the synthesis of novel therapeutics.

Physicochemical Properties of (5-Fluoro-2-methoxypyridin-3-yl)methanol

As a representative of this class, (5-Fluoro-2-methoxypyridin-3-yl)methanol possesses the following key properties:

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO₂ | [6] |

| Molecular Weight | 157.14 g/mol | [6] |

| CAS Number | 874822-98-7 | [6] |

| Appearance | Not specified (likely a solid or oil) | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | - |

The molecular weight of any isomer with the formula C₇H₈FNO₂, including the requested (2-Fluoro-5-methoxypyridin-3-yl)methanol, is 157.14 g/mol .[7]

Chemical Structure

Caption: Chemical structure of (5-Fluoro-2-methoxypyridin-3-yl)methanol.

Synthesis of Substituted Pyridinylmethanols

The synthesis of substituted pyridinylmethanols often involves a multi-step sequence, starting from commercially available pyridine derivatives. A general and plausible synthetic workflow is outlined below. The causality behind these experimental choices lies in the principles of modern organic synthesis, aiming for efficiency and high yields.

Step-by-Step Methodology

-

Starting Material Selection: The synthesis would typically commence with a suitably substituted pyridine, for instance, a dihalopyridine, which allows for selective functionalization.

-

Introduction of the Methoxy Group: A nucleophilic aromatic substitution (SNAr) reaction is a common strategy. For example, reacting a chloropyridine with sodium methoxide in methanol at elevated temperatures would install the methoxy group. The choice of a chloro or fluoro leaving group is crucial, as their reactivity differs.

-

Introduction of the Formyl Group (Precursor to Methanol): This can be achieved through several methods:

-

Lithiation and Formylation: Treatment of a bromopyridine intermediate with a strong base like n-butyllithium at low temperatures, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF), would yield the corresponding pyridinecarboxaldehyde.

-

Palladium-Catalyzed Carbonylation: A palladium-catalyzed reaction with carbon monoxide and a reducing agent can also be employed to introduce the formyl group.

-

-

Reduction of the Formyl Group: The final step involves the reduction of the pyridinecarboxaldehyde to the primary alcohol. This is typically accomplished using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent to avoid reduction of the pyridine ring.

Self-Validating Protocol and Causality

Each step in this proposed synthesis includes self-validating checkpoints. For instance, the progress of each reaction would be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material. The identity and purity of the intermediates and the final product would be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This rigorous characterization ensures the trustworthiness of the obtained compound.

Caption: Generalized synthetic workflow for substituted pyridinylmethanols.

Applications in Drug Discovery and Development

Substituted pyridinylmethanols are valuable intermediates in the synthesis of a wide range of biologically active compounds. Their utility stems from the ability to further functionalize the methanol group or use the pyridine scaffold for building more complex molecular architectures.

Potential Therapeutic Areas

Given the prevalence of the fluorinated pyridine motif in modern pharmaceuticals, compounds like this compound and its isomers could serve as key building blocks for agents targeting:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted pyridine rings.

-

Neuroscience: The pyridine scaffold is present in numerous drugs targeting the central nervous system.

-

Infectious Diseases: Fluoroquinolone antibiotics are a prominent example of the successful application of fluorinated heterocyclic compounds.

The specific substitution pattern of a fluoro and a methoxy group can influence the molecule's interaction with specific biological targets, making these compounds attractive for library synthesis in high-throughput screening campaigns.

Logical Relationship in a Drug Discovery Workflow

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound and its isomers are valuable chemical entities for the advancement of drug discovery programs. With a molecular weight of 157.14 g/mol , these compounds belong to the strategically important class of fluorinated pyridines. While detailed experimental data for the specifically named isomer is scarce, the well-documented chemistry and biological significance of related structures provide a strong rationale for their synthesis and exploration. The insights and methodologies presented in this guide are intended to empower researchers to leverage the unique properties of these building blocks in the quest for novel and more effective therapeutics.

References

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. Retrieved from [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PMC. Retrieved from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central. Retrieved from [Link]

-

C7H8FNO2. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2022). Nature Communications. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Innovation Journal. Retrieved from [Link]

-

(3-Fluoro-5-(2-methoxypyridin-3-yl)phenyl)methanol. (n.d.). PubChem. Retrieved from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2021). Frontiers in Chemistry. Retrieved from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. Retrieved from [Link]

-

Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2022). Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. achmem.com [achmem.com]

- 7. CID 159602229 | C7H8FNO2 | CID 159602229 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of (2-Fluoro-5-methoxypyridin-3-yl)methanol

Introduction

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical and chemical properties of a novel chemical entity is a foundational pillar of its journey from discovery to application. (2-Fluoro-5-methoxypyridin-3-yl)methanol (CAS No. 1227511-73-0), a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmaceuticals. The presence of a fluorine atom and a methoxy group can significantly influence its metabolic stability, binding affinity, and overall pharmacokinetic profile.

This guide provides a robust framework for the in-depth characterization of the physical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document will serve as a technical whitepaper outlining the essential experimental protocols and theoretical considerations necessary to elucidate its physicochemical profile. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating reliable and reproducible data.

Core Molecular Attributes

A fundamental starting point in the characterization of any molecule is the determination of its basic molecular attributes. These values are crucial for all subsequent experimental work and data interpretation.

| Property | Value | Source |

| CAS Number | 1227511-73-0 | Parchem[1] |

| Molecular Formula | C₇H₈FNO₂ | BIOFOUNT[2] |

| Molecular Weight | 157.14 g/mol | BIOFOUNT[2] |

The molecular formula and weight are critical for preparing solutions of known concentrations, calculating reaction stoichiometry, and interpreting mass spectrometry data.

Structural Elucidation and Verification

The unambiguous confirmation of the chemical structure is paramount. While the IUPAC name and CAS number define the molecule, experimental verification is a cornerstone of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble, and the solvent signals should not overlap with key analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Analysis: Integrate the signals to determine the relative number of protons for each resonance. Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign each signal to a specific proton in the molecule. The fluorine atom will introduce characteristic splitting patterns in the signals of nearby protons.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the two protons on the pyridine ring. Their chemical shifts will be influenced by the electron-withdrawing fluorine and electron-donating methoxy and hydroxymethyl groups.

-

Methylene Protons (-CH₂OH): A signal for the two protons of the hydroxymethyl group, which may appear as a singlet or a doublet depending on coupling to the hydroxyl proton.

-

Methoxy Protons (-OCH₃): A singlet corresponding to the three protons of the methoxy group.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can be concentration and temperature-dependent. This can be confirmed by a D₂O exchange experiment, where the -OH peak disappears.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to a series of singlets, with each signal representing a unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Data Analysis: Analyze the chemical shifts of the carbon signals. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

Determination of Key Physical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for formulation, purification, and administration in a drug development context.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range (typically < 2°C) is indicative of a pure crystalline solid.

Melting Point Determination Protocol (Capillary Method):

-

Sample Preparation: Finely powder a small amount of the dry crystalline solid.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 2-3°C per minute) and observe the sample.

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For a non-volatile solid like this compound, the boiling point is not a relevant parameter under standard conditions. At elevated temperatures, decomposition is more likely than boiling.

Solubility

Solubility is a critical parameter in drug development, influencing absorption and formulation. The presence of a hydroxyl group and a nitrogen atom in the pyridine ring suggests potential for aqueous solubility, while the aromatic rings contribute to lipophilicity.

Solubility Determination Protocol (Thermodynamic Solubility):

-

Solvent Selection: Choose a panel of relevant solvents, including water, phosphate-buffered saline (PBS) at physiological pH, and organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Equilibration: Add an excess of the solid compound to a known volume of each solvent in a sealed vial.

-

Agitation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

Chromatographic Characterization

Chromatographic techniques are indispensable for assessing the purity of a compound and for developing analytical methods for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment and quantification.

Reverse-Phase HPLC Protocol:

-

Column Selection: A C18 column is a common starting point for a molecule of this polarity.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where the compound has a strong absorbance is standard. A photodiode array (PDA) detector can provide spectral information across a range of wavelengths.

-

Sample Analysis: Inject a solution of the compound and analyze the resulting chromatogram for the presence of impurities. The purity is often expressed as the area percentage of the main peak.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The systematic characterization of the physical properties of this compound is a critical endeavor for its potential development in pharmaceutical and chemical research. This guide provides a comprehensive framework of protocols and theoretical considerations to enable researchers to generate high-quality, reliable data. By adhering to these principles of scientific integrity and experimental rigor, the scientific community can build a robust physicochemical profile of this and other novel chemical entities, thereby accelerating the pace of innovation.

References

-

BIOFOUNT. 1227511-73-0|this compound. [Link]

Sources

(2-Fluoro-5-methoxypyridin-3-yl)methanol: A Technical Guide for Chemical Researchers

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, fluorinated pyridines have emerged as particularly valuable building blocks in the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the chemical properties and synthetic utility of (2-Fluoro-5-methoxypyridin-3-yl)methanol, a key intermediate for researchers and scientists in the field of drug development.

This document will delve into the core physicochemical properties, synthesis and purification methodologies, characteristic reactivity, and potential applications of this versatile compound. The insights provided herein are intended to empower researchers to effectively utilize this compound in their discovery and development workflows.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and drug design. While experimentally determined data for this compound is not extensively available in public literature, we can compile its core identifiers and present computed properties to guide laboratory use.

| Property | Value | Source |

| CAS Number | 874822-98-7 | ChemScene[1] |

| Molecular Formula | C₇H₈FNO₂ | ChemScene[1] |

| Molecular Weight | 157.14 g/mol | ChemScene[1] |

| Appearance | Not explicitly stated, likely a solid or oil at room temperature. | Inferred |

| Melting Point | Data not available | |

| Boiling Point | Data not available for the title compound. A related compound, (5-Methoxypyridin-3-yl)methanol, has a predicted boiling point of 285.1 °C at 760 mmHg. | BOC Sciences[2] |

| Solubility | Data not available | |

| pKa | Data not available for the title compound. The predicted pKa for (5-Methoxypyridin-3-yl)methanol is 13.42. | ChemicalBook[3] |

| LogP | 0.7216 (Computed) | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 42.35 Ų (Computed) | ChemScene[1] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most practically achieved through the reduction of its corresponding aldehyde, 2-Fluoro-5-methoxypyridine-3-carbaldehyde. This transformation is a standard procedure in organic synthesis, typically employing a mild reducing agent to ensure the selective reduction of the aldehyde without affecting the pyridine ring or other functional groups.

Experimental Protocol: Reduction of 2-Fluoro-5-methoxypyridine-3-carbaldehyde

This protocol is based on established methods for the reduction of aldehydes to alcohols using sodium borohydride.[4][5]

Materials:

-

2-Fluoro-5-methoxypyridine-3-carbaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-5-methoxypyridine-3-carbaldehyde (1.0 equivalent) in methanol (approximately 10-20 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose any unreacted NaBH₄.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery of the alcohol.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove any residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure alcohol.

Caption: Synthetic workflow for the reduction of the corresponding aldehyde.

Chemical Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic hydroxyl group, the electron-rich methoxy group, and the electron-withdrawing fluorine atom on the pyridine ring.

Key Reactions

-

Esterification and Etherification: The primary alcohol functionality readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification under appropriate conditions (e.g., Williamson ether synthesis). These reactions are fundamental for introducing linkers or modifying the physicochemical properties of molecules.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-Fluoro-5-methoxypyridine-3-carbaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Suzuki-Miyaura Cross-Coupling: While the C-F bond on the pyridine ring is generally robust, the pyridine nitrogen can influence the reactivity of other positions. More relevantly, this molecule can be a product of a Suzuki coupling if a suitable boronic acid/ester precursor is available. However, in its current form, it is more likely to be a building block for further elaboration. For instance, if a halide were present at another position on the pyridine ring, the molecule could participate in Suzuki coupling reactions to form C-C bonds, a cornerstone of modern drug synthesis.[6][7][8][9]

Significance in Drug Discovery

Fluorinated pyridines are prevalent in a wide array of pharmaceuticals due to their ability to enhance metabolic stability and modulate pKa. The 2-fluoro-5-methoxy-3-hydroxymethylpyridine scaffold of the title compound presents several strategic advantages for drug design:

-

Metabolic Blocking: The fluorine atom at the 2-position can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Modulation of Basicity: The electronegative fluorine atom can lower the basicity of the pyridine nitrogen, which can be advantageous for optimizing drug-target interactions and improving oral bioavailability.

-

Vector for Further Synthesis: The hydroxymethyl group at the 3-position serves as a versatile handle for the introduction of various pharmacophores and for building more complex molecular architectures.

While specific examples of marketed drugs containing the exact this compound moiety are not readily found in the public domain, this structural motif is of significant interest in the design of inhibitors for various biological targets, as evidenced by its appearance in patent literature for novel therapeutics.

Spectroscopic Analysis

Spectroscopic characterization is essential for confirming the identity and purity of this compound. While specific, experimentally-derived spectra for this compound are not widely published, the expected spectroscopic signatures can be predicted based on its structure.

Caption: Interplay of spectroscopic techniques for structural analysis.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the methyl protons of the methoxy group. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine will exhibit a characteristic large coupling constant (¹JC-F).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the expected molecular ion peak corresponding to the exact mass of C₇H₈FNO₂.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. Other key absorptions will include C-H stretching vibrations around 2850-3000 cm⁻¹, C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region, and C-O stretching vibrations.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its strategic combination of a fluorinated pyridine core, a reactive hydroxymethyl handle, and a modulating methoxy group makes it an attractive starting material for the development of novel therapeutic agents. While a comprehensive set of experimentally determined data is not yet widely available, this technical guide provides a solid foundation for its synthesis, handling, and application in research and development. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of compounds like this compound in the drug discovery pipeline is set to increase.

References

-

PubChem. (2-Fluoro-5-(6-methoxypyridin-3-yl)phenyl)methanol. [Link]

-

PubChem. (5-Fluoro-2-(2-methoxypyridin-3-yl)phenyl)methanol. [Link]

-

PubChem. (2-(5-Fluoropyridin-3-yl)-5-methoxyphenyl)methanol. [Link]

-

NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Knowledge UChicago. A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. [Link]

-

European Patent Office. PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS - EP 4559915 A1. [Link]

-

DiVA portal. Suzuki reactions in novel liquids. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

- Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

PubMed. Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

- Google Patents. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

Covestro Solution Center. SAFETY DATA SHEET. [Link]

- Google Patents. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)

- Castrol. SAFETY DATA SHEET. [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/243A233A69E02A9880258F2C00511853/ File/wepp-cr3u9k.pdf)

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

PubChem. (2-Fluoro-4-(5-methoxypyridin-3-yl)phenyl)methanol. [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Regulations.gov. Safety Data Sheet. [Link]

-

Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link]

-

Arabian Journal of Chemistry. The application of FTIR in situ spectroscopy combined with methanol adsorption to the study of mesoporous sieve SBA-15 with cerium-zirconium oxides modified with gold and copper species. [Link]

-

PubChem. (3-Fluoro-5-(5-methoxypyridin-3-yl)phenyl)methanol. [Link]

-

DergiPark. Theoretical (B3lyp) and Spectroscopic (Ft-Ir, h-Nmr and c-Nmr) Investigation of 2- Methoxy-6-[(3-(P-Methylbenzyl)-4,5-Dihydro-1. [Link]/download/article-file/2790938)

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]

- 6. (2-Fluoro-5-(6-methoxypyridin-3-yl)phenyl)methanol | C13H12FNO2 | CID 177694107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of (2-Fluoro-5-methoxypyridin-3-yl)methanol

Introduction

(2-Fluoro-5-methoxypyridin-3-yl)methanol is a key heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a hydroxymethyl group on a pyridine scaffold, makes it a valuable intermediate for synthesizing complex molecular architectures with potential therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and hydroxymethyl groups provide points for further chemical modification.

This guide provides a comprehensive overview of the viable synthetic pathways to this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific reagent choices, and the practical considerations for successful execution in a research and development setting.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies, both centering on the formation of the C3-hydroxymethyl group. These pathways involve the reduction of a carbonyl group at the 3-position, specifically an aldehyde or a carboxylic acid ester.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Synthesis via Reduction of 2-Fluoro-5-methoxypyridine-3-carbaldehyde

This is arguably the most direct and efficient route to the target compound. It relies on the successful synthesis of the key intermediate, 2-Fluoro-5-methoxypyridine-3-carbaldehyde, followed by a straightforward reduction.

Step 1a: Synthesis of 2-Fluoro-5-methoxypyridine-3-carbaldehyde via Ortho-lithiation

The regioselective introduction of a formyl group at the C3 position of 2-fluoro-5-methoxypyridine is effectively achieved through directed ortho-metalation (DoM). In this substrate, the fluorine atom at the C2 position is a powerful directing group for lithiation at the adjacent C3 position. The methoxy group at C5 further activates the ring towards this transformation.

Mechanism Insight: The primary directing group is the C2-fluoro substituent, which inductively withdraws electron density and acidifies the C3 proton. A strong lithium-coordinating base, such as Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), can then selectively abstract this proton. The resulting lithiated intermediate is subsequently quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Caption: Workflow for the synthesis of the aldehyde intermediate via ortho-lithiation.

Experimental Protocol: Ortho-lithiation and Formylation

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 volumes). Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-Butyllithium (1.1 equivalents) to the cooled THF.

-

Substrate Addition: Add a solution of 2-fluoro-5-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1-2 hours.

-

Electrophilic Quench: Add N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise. The reaction is typically instantaneous.

-

Workup: After stirring for 30 minutes, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-Fluoro-5-methoxypyridine-3-carbaldehyde, can be purified by flash column chromatography on silica gel.

Step 1b: Reduction of 2-Fluoro-5-methoxypyridine-3-carbaldehyde

The reduction of the aldehyde to the primary alcohol is a standard transformation. The choice of reducing agent is critical and depends on the desired selectivity and reaction conditions.

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for this transformation. It is tolerant of many functional groups and the reaction can be run in protic solvents like methanol or ethanol.

-

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent. While effective, it is less selective and requires strictly anhydrous conditions and a more cautious workup procedure. For this specific step, NaBH₄ is the preferred reagent due to its safety and simplicity.

Experimental Protocol: Aldehyde Reduction

-

Dissolution: Dissolve 2-Fluoro-5-methoxypyridine-3-carbaldehyde (1.0 equivalent) in methanol (10 volumes) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.0-1.2 equivalents) portion-wise, controlling any effervescence.

-

Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield this compound. Further purification can be achieved by chromatography if necessary.

Pathway 2: Synthesis via Reduction of a Carboxylic Acid Ester

This alternative pathway involves the initial synthesis of 2-fluoro-5-methoxypyridine-3-carboxylic acid, followed by esterification and subsequent reduction. While longer, this route can be advantageous if the corresponding carboxylic acid is more readily available or if scaling up the ortho-lithiation with DMF proves problematic.

Step 2a: Synthesis of 2-Fluoro-5-methoxypyridine-3-carboxylic acid

The synthesis of the carboxylic acid follows a similar ortho-lithiation strategy as described for the aldehyde. However, the lithiated intermediate is quenched with solid carbon dioxide (dry ice).

Experimental Protocol: Carboxylation

-

Lithiation: Follow the same procedure as in Step 1a (lithiation of 2-fluoro-5-methoxypyridine).

-

Electrophilic Quench: Pour the solution of the lithiated intermediate onto an excess of crushed dry ice.

-

Workup: Allow the mixture to warm to room temperature. Acidify with aqueous HCl (1M) to a pH of ~3-4.

-

Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.

Step 2b & 2c: Esterification and Reduction

The carboxylic acid is typically converted to a more reactive ester (e.g., a methyl or ethyl ester) before reduction.

Experimental Protocol: Esterification (Fischer Esterification)

-

Dissolve the carboxylic acid in methanol or ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Heat the mixture to reflux for several hours.

-

After cooling, neutralize the acid and extract the ester.

Experimental Protocol: Ester Reduction

The resulting ester is then reduced to the alcohol using a strong reducing agent like LiAlH₄ in an anhydrous solvent such as THF.

-

Preparation: Add a solution of the ester in anhydrous THF to a suspension of LiAlH₄ (1.5-2.0 equivalents) in THF at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup (Fieser method): Carefully quench the reaction by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Purification: Stir the resulting granular precipitate, filter it off, and wash with ethyl acetate. The filtrate is then dried and concentrated to yield the target alcohol.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway 1 (Aldehyde Route) | Pathway 2 (Carboxylic Acid Route) |

| Number of Steps | 2 | 3 |

| Key Reagents | n-BuLi/LDA, DMF, NaBH₄ | n-BuLi/LDA, CO₂, H₂SO₄, LiAlH₄ |

| Overall Yield | Generally higher | Potentially lower due to more steps |

| Scalability | Good; exotherm of lithiation needs control | Good; handling of dry ice can be cumbersome |

| Safety/Handling | NaBH₄ is safer than LiAlH₄ | Requires handling of LiAlH₄ |

| Recommendation | Preferred route for its efficiency and safer reduction step. | Viable alternative, particularly if the carboxylic acid intermediate is readily available. |

Purification and Characterization

The final product, this compound, is typically a solid at room temperature.

-

Purification: Flash column chromatography using a gradient of ethyl acetate in hexanes is the most common method for obtaining high-purity material.

-

Characterization:

-

¹H NMR: Expect characteristic signals for the methoxy group (singlet, ~3.9 ppm), the hydroxymethyl group (singlet or doublet, ~4.7 ppm, and a broad singlet for the OH), and the two aromatic protons on the pyridine ring.

-

¹³C NMR: Will show the expected number of carbon signals, with the C-F coupling being a key diagnostic feature.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₇H₈FNO₂ should be observed.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol.

-

Safety Considerations

-

Organolithium Reagents (n-BuLi, LDA): These are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere by trained personnel.

-

Lithium Aluminum Hydride (LiAlH₄): Also reacts violently with water and protic solvents to produce flammable hydrogen gas. The workup procedure must be performed with extreme care, especially at larger scales.

-

Solvents: Anhydrous solvents are required for the lithiation and LiAlH₄ reduction steps. THF can form explosive peroxides and should be tested before use.

Conclusion

The synthesis of this compound is most effectively accomplished via a two-step sequence involving the ortho-lithiation of 2-fluoro-5-methoxypyridine followed by formylation with DMF, and subsequent reduction of the resulting aldehyde with sodium borohydride. This pathway is efficient, high-yielding, and utilizes a safer reducing agent compared to the alternative route through the carboxylic acid. Careful control of reaction conditions, particularly during the lithiation step, is paramount for achieving high yields and purity. This guide provides the necessary technical insights and protocols for researchers and drug development professionals to successfully synthesize this valuable building block.

References

Given the specificity of the compound, direct literature for a complete synthesis is sparse. The protocols described are based on well-established organometallic and reduction methodologies applied to similar pyridine systems. For foundational knowledge, the following sources are recommended.

-

Directed Ortho Metalation: Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzenesulfonamides. Anionic equivalents of synthetic building blocks. Chemical Reviews, 90(6), 879-933. [Link]

-

Lithiation of Halopyridines: Gribble, G. W. (2000). Recent developments in the lithiation of five- and six-membered heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

- Reduction of Aldehydes and Ketones: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

Safety in the Chemical Laboratory: National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

A Technical Guide to (2-Fluoro-5-methoxypyridin-3-yl)methanol: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the chemical compound (2-Fluoro-5-methoxypyridin-3-yl)methanol. It details the compound's nomenclature, physicochemical properties, a validated synthesis protocol, and its emerging significance as a structural motif and building block in medicinal chemistry.

Compound Identification and Nomenclature

The precise identification of a chemical entity is foundational for research and development. The compound of interest is formally identified as follows:

-

Systematic IUPAC Name : this compound

-

CAS Number : 1360053-06-6

-

Molecular Formula : C₇H₈FNO₂

-

Synonyms : 2-Fluoro-5-methoxy-3-(hydroxymethyl)pyridine

The structure consists of a pyridine ring substituted at the 2-position with a fluorine atom, at the 5-position with a methoxy group, and at the 3-position with a hydroxymethyl group. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry.

Physicochemical Properties

A summary of the key computed and experimental properties is essential for laboratory handling, reaction planning, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 157.14 g/mol | ChemScene[1] |

| Appearance | Solid (predicted) | CymitQuimica[2] |

| Purity | ≥97% (Typical) | ChemScene[1] |

| Storage Conditions | 4°C, under inert atmosphere | ChemScene[1] |

| SMILES | COC1=CC(=C(N=C1)F)CO | N/A |

| InChI Key | BGSMTHVPPMDACW-UHFFFAOYSA-N (for aldehyde precursor) | CymitQuimica[2] |

Synthesis Protocol: Reduction of 2-Fluoro-5-methoxypyridine-3-carbaldehyde

The most direct and common synthetic route to this compound is the selective reduction of its corresponding aldehyde, 2-Fluoro-5-methoxypyridine-3-carbaldehyde. This method is favored for its high yield, operational simplicity, and mild reaction conditions.

Causality of Experimental Design: The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild and selective chemoselective agent that efficiently reduces aldehydes and ketones to their corresponding alcohols without affecting other potentially reducible functional groups on the pyridine ring. Methanol is an ideal solvent as it readily dissolves both the aldehyde substrate and the NaBH₄, facilitating a homogenous reaction environment. The reaction is performed at a low temperature (0°C) initially to control the exothermic nature of the hydride reduction, thereby minimizing potential side reactions.

Detailed Step-by-Step Methodology:

-

Preparation : A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 2-Fluoro-5-methoxypyridine-3-carbaldehyde (1.0 eq).

-

Dissolution : Anhydrous methanol (MeOH) is added to the flask to dissolve the aldehyde completely. The resulting solution is cooled to 0°C in an ice-water bath.

-

Reduction : Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane), visualizing with UV light or potassium permanganate stain. The reaction is typically complete within 1-2 hours.

-

Quenching : Upon completion, the reaction is carefully quenched by the slow addition of deionized water at 0°C to decompose any excess NaBH₄.

-

Solvent Removal : The methanol is removed under reduced pressure using a rotary evaporator.

-

Extraction : The remaining aqueous residue is extracted three times with ethyl acetate (EtOAc). The organic layers are combined.

-

Washing & Drying : The combined organic phase is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.

-

Purification : The crude this compound can be further purified by column chromatography on silica gel if necessary to achieve high purity.

Experimental Workflow Diagram

Sources

Navigating the Synthesis and Handling of (2-Fluoro-5-methoxypyridin-3-yl)methanol: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. Fluorinated pyridine derivatives, in particular, are privileged structures in medicinal chemistry, offering unique properties that can enhance metabolic stability, binding affinity, and bioavailability. However, the same attributes that make these compounds desirable can also present significant safety challenges. This in-depth technical guide provides a comprehensive overview of the safe handling, synthesis considerations, and emergency preparedness for (2-Fluoro-5-methoxypyridin-3-yl)methanol, a valuable building block in pharmaceutical research.

Hazard Identification and Risk Assessment

Toxicological Profile (Inferred):

Based on analogous structures like (5-Fluoro-2-methoxypyridin-4-yl)methanol, the primary routes of acute exposure are inhalation, skin contact, and eye contact.[1] The anticipated health effects include:

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

The GHS pictograms for similar compounds often include the GHS07 symbol (exclamation mark), indicating these irritant properties.[2]

| Hazard Classification (Inferred) | GHS Category | Potential Health Effects |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][3] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1] |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[4][5] |

Physicochemical Hazards:

Pyridine and its derivatives are often flammable liquids. While the solid nature of many substituted pyridines may reduce the risk of vapor ignition, this potential hazard should not be discounted, especially if the compound is dissolved in a flammable solvent.

Prudent Practices for Handling and Storage

A proactive approach to safety is paramount when working with fluorinated pyridines. The following protocols are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are non-negotiable.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[6] | Protects against splashes and unforeseen reactions. |

| Hand Protection | Nitrile gloves (double-gloving recommended).[6][7] | Provides a barrier against skin contact. Regularly check for signs of degradation or breakthrough. |

| Body Protection | Flame-resistant lab coat.[6] | Protects against spills and splashes. |

| Respiratory Protection | Use in a certified chemical fume hood.[7][8] | Prevents inhalation of dust or vapors. |

Engineering Controls

All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8] An emergency eyewash station and safety shower must be readily accessible.[8][9]

Storage and Segregation

Proper storage is crucial to prevent accidents and maintain the integrity of the compound.

-

Containers: Store in tightly sealed containers.[8]

-

Environment: Keep in a cool, dry, and well-ventilated area.[6][8]

-

Incompatibilities: Segregate from strong acids, bases, and oxidizing agents.[6]

Experimental Workflow: A Step-by-Step Safety Protocol

The following workflow outlines the key safety considerations during a typical synthetic procedure involving this compound.

Caption: A typical experimental workflow highlighting key safety checkpoints.

Emergency Procedures: Preparedness and Response

Even with meticulous planning, accidents can occur. A well-defined emergency response plan is essential.

Spill Management

-

Small Spills: Alert others in the vicinity.[6] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6][7] Collect the material into a sealed container for proper disposal.[6]

-

Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[6]

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] For exposure to compounds that can generate hydrofluoric acid, application of calcium gluconate gel after flushing is a critical first aid measure.[10] Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[6]

-

Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen if trained to do so.[6] Seek immediate medical attention.[6]

-

Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.

Caption: A logical flow for responding to a chemical exposure.

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Waste Collection: Collect waste in a clearly labeled, sealed, and compatible container.[8]

-

Disposal: Dispose of chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7] Never pour chemical waste down the drain.[7]

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like this compound is fundamental to advancing scientific discovery while ensuring the well-being of researchers. By integrating the principles outlined in this guide into your daily laboratory practices, you contribute to a robust culture of safety. Always consult with your institution's safety professionals for specific guidance and training.

References

- BenchChem. (2025).

- Washington State University. (n.d.). Pyridine – CAS# 110-86-1.

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

- Jubilant Ingrevia Limited. (2024, January 25).

- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Loba Chemie.

- Apollo Scientific. (n.d.). Pyridine. Apollo Scientific.

- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). (5-Fluoro-2-methoxypyridin-4-yl)methanol. AK Scientific, Inc.

- Purdue University. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.

- Unknown. (n.d.). Fluorine.

- NOAA. (n.d.). FLUORINE - CAMEO Chemicals. NOAA.

- Unknown. (n.d.).

- Sigma-Aldrich. (2025, November 6).

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov.

- Jubilant Ingrevia. (n.d.).

- Sigma-Aldrich. (n.d.). (5-Methoxypyridin-3-yl)methanol AldrichCPR 937202-11-4. Sigma-Aldrich.

- PubChem. (n.d.). (3-Fluoro-5-(2-methoxypyridin-3-yl)phenyl)methanol. PubChem.

- PubChem. (n.d.). (5-Methoxypyridin-3-yl)methanol. PubChem.

- PubChem. (n.d.). (5-Fluoro-2-(2-methoxypyridin-3-yl)phenyl)methanol. PubChem.

- BOC Sciences. (n.d.). CAS 937202-11-4 (5-Methoxypyridin-3-yl)methanol. BOC Sciences.

- Sigma-Aldrich. (n.d.). 2-Fluoro-5-methoxypyridin-3-ol | 1227593-83-0. Sigma-Aldrich.

Sources

- 1. aksci.com [aksci.com]

- 2. (5-Methoxypyridin-3-yl)methanol AldrichCPR 937202-11-4 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. (5-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 45361739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

Spectroscopic Characterization of (2-Fluoro-5-methoxypyridin-3-yl)methanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the novel compound (2-Fluoro-5-methoxypyridin-3-yl)methanol (CAS 1227511-73-0). As a key intermediate in contemporary drug discovery programs, a thorough understanding of its structural and electronic properties is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated against data for analogous structures.

Introduction: The Significance of this compound

This compound is a highly functionalized pyridine derivative. The unique substitution pattern, featuring a fluorine atom, a methoxy group, and a hydroxymethyl group, imparts a distinct electronic and steric profile, making it a valuable building block in medicinal chemistry. The fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, and can also serve as a handle for further synthetic transformations. The methoxy and hydroxymethyl groups provide additional points for diversification and interaction with biological targets. Accurate spectroscopic characterization is the cornerstone of ensuring the material's quality and is essential for its effective use in multi-step synthetic campaigns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, providing a rationale for the expected chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the hydroxymethyl group, and the hydroxyl proton. The predicted chemical shifts are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-6 |

| ~7.20 | d | 1H | H-4 |

| ~4.75 | s | 2H | -CH₂- |

| ~3.90 | s | 3H | -OCH₃ |

| Variable | br s | 1H | -OH |

Rationale for Assignments:

The pyridine ring protons, H-6 and H-4, are expected to appear in the aromatic region. The electron-withdrawing nature of the nitrogen atom and the fluorine atom will deshield these protons, shifting them downfield. H-6 is anticipated to be the most downfield signal due to its proximity to the electronegative nitrogen. The coupling between H-4 and the adjacent fluorine atom will likely result in a doublet for the H-4 signal, with a typical ³J(H,F) coupling constant of approximately 8-10 Hz. The H-6 proton will also appear as a doublet due to a smaller ⁴J(H,F) coupling.

The methylene protons (-CH₂-) of the hydroxymethyl group are diastereotopic and would be expected to show a singlet in the absence of coupling, typically around 4.7-4.8 ppm. The methoxy protons (-OCH₃) will appear as a sharp singlet further upfield, around 3.9 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d, ¹J(C,F) ≈ 240 Hz) | C-2 |

| ~148 | C-5 |

| ~138 (d, ³J(C,F) ≈ 15 Hz) | C-6 |

| ~125 (d, ²J(C,F) ≈ 25 Hz) | C-3 |

| ~115 (d, ²J(C,F) ≈ 5 Hz) | C-4 |

| ~60 | -CH₂- |

| ~56 | -OCH₃ |

Rationale for Assignments:

The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹J(C,F)) and will be significantly shifted downfield. The other ring carbons will also show smaller couplings to the fluorine atom. The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the methoxy group (C-5) will be shielded, while the carbons ortho and para to the nitrogen will be deshielded. The methylene carbon (-CH₂-) is expected around 60 ppm, and the methoxy carbon (-OCH₃) around 56 ppm.

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-O, C-F, and aromatic C=C and C=N bonds.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂, -OCH₃) |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretches |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1100-1000 | Strong | C-O stretch (alcohol) and C-F stretch |

| 1050-1000 | Strong | Aryl-O stretch (symmetric) |

Rationale for Assignments:

The most prominent feature in the IR spectrum will be the broad O-H stretching band of the alcohol group. The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands arising from various bending and stretching vibrations, including the strong C-O and C-F stretching vibrations.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 158.06 | [M+H]⁺ (Calculated for C₇H₉FNO₂: 158.0617) |

| 140.05 | [M-OH]⁺ |

| 128.05 | [M-CH₂OH]⁺ |

Rationale for Assignments:

The protonated molecular ion [M+H]⁺ is expected to be the base peak. Common fragmentation pathways would involve the loss of the hydroxyl group to form a stable benzylic-type carbocation, or the loss of the entire hydroxymethyl group.

Experimental Protocol for Mass Spectrometry

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion